molecular formula C15H9ClFNO2S B2945126 2-((4-Chlorophenyl)sulfonyl)-3-(4-fluorophenyl)prop-2-enenitrile CAS No. 691367-43-8

2-((4-Chlorophenyl)sulfonyl)-3-(4-fluorophenyl)prop-2-enenitrile

Cat. No. B2945126
CAS RN: 691367-43-8
M. Wt: 321.75
InChI Key: BYTBBTSVERILRW-OQLLNIDSSA-N
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Description

2-((4-Chlorophenyl)sulfonyl)-3-(4-fluorophenyl)prop-2-enenitrile, also known as CFSFPE, is a chemical compound that has been studied extensively in a variety of scientific research applications. It is a member of the sulfonylurea family of compounds, and its properties have been found to be of great interest to researchers in various fields. CFSFPE has been used in a number of studies investigating the effects of drugs on the body, as well as in research on the effects of environmental contaminants on human health. In

Scientific Research Applications

Fuel Cell Technology

One area of application is in the development of materials for fuel cells. Sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups, utilizing derivatives similar to 2-((4-Chlorophenyl)sulfonyl)-3-(4-fluorophenyl)prop-2-enenitrile, have been synthesized for fuel-cell applications. These materials exhibit high proton conductivity, comparable to or exceeding that of Nafion membranes, making them promising candidates for fuel-cell membranes due to their high molecular weight, phase separation, and mechanical properties (Bae, Miyatake, & Watanabe, 2009).

Fluorescent Molecular Probes

Additionally, derivatives embodying structural similarities to the compound have been used in creating fluorescent molecular probes. These probes exhibit solvent-dependent fluorescence correlated with solvent polarity, useful for developing ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Molecular Structure Analysis

The compound and its derivatives have also been studied for their molecular structure and properties using various spectroscopic methods. For instance, the synthesis and characterization of (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, a closely related compound, have provided insights into molecular stability, hyperpolarizability, and electron density transfer mechanisms, which are essential for understanding and designing materials with specific electronic properties (Najiya et al., 2014).

Proton Exchange Membranes

In the field of proton exchange membranes (PEMs) for medium-high temperature fuel cells, derivatives have been synthesized and characterized for their thermal, dimensional, and oxidative stability, alongside their proton conductivity. These materials, such as sulfonated polyoxadiazole membranes, offer excellent performance potentials for PEM fuel cell applications, especially at medium-high temperature operations (Xu et al., 2013).

properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-(4-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFNO2S/c16-12-3-7-14(8-4-12)21(19,20)15(10-18)9-11-1-5-13(17)6-2-11/h1-9H/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTBBTSVERILRW-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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